molecular formula C16H19N3O4S B5962820 N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide

N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide

Cat. No. B5962820
M. Wt: 349.4 g/mol
InChI Key: NABRQLKAICMGAC-UHFFFAOYSA-N
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Description

N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide, also known as NEB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. NEB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively in scientific research.

Mechanism of Action

N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the production of bicarbonate, which in turn leads to a decrease in the pH of the extracellular fluid. The decrease in pH has been shown to inhibit the growth of cancer cells and reduce the intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the inhibition of cancer cell growth. N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and selectivity for carbonic anhydrase. However, N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide also has limitations, including its relatively low potency and the potential for off-target effects. N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide may also require further optimization to improve its pharmacokinetic properties and reduce its toxicity.

Future Directions

Future research on N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide could focus on improving its potency and selectivity for carbonic anhydrase, optimizing its pharmacokinetic properties, and exploring its potential applications in the treatment of various diseases, including cancer, glaucoma, epilepsy, and inflammatory disorders. N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide could also be used as a tool in the study of carbonic anhydrase and its role in physiological processes. Further research could also explore the potential of N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide as a scaffold for the development of novel drugs with improved efficacy and reduced toxicity.

Synthesis Methods

N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide can be synthesized using different methods, including the reaction of 4-nitroaniline with ethyl chloroformate to form N-ethyl-4-nitroaniline, which is then reacted with benzenesulfonyl chloride to form N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide. Another method involves the reaction of 4-nitroaniline with ethylene oxide to form N-(2-hydroxyethyl)-4-nitroaniline, which is then reacted with benzenesulfonyl chloride to form N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide. The synthesis of N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide has been extensively studied in scientific research for its potential applications in drug development. N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, fluid secretion, and bone resorption. N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide has also been studied for its potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders.

properties

IUPAC Name

N-ethyl-N-[2-(4-nitroanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-18(24(22,23)16-6-4-3-5-7-16)13-12-17-14-8-10-15(11-9-14)19(20)21/h3-11,17H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABRQLKAICMGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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